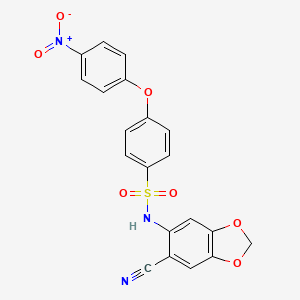amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6024485.png)
4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}-2-methoxy-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}-2-methoxy-6-nitrophenol, commonly known as DMEMN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMN belongs to the class of nitrophenols and has been shown to possess a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of DMEMN is not fully understood. However, studies have shown that DMEMN exerts its biological effects by modulating various signaling pathways. DMEMN has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammatory responses. DMEMN has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
DMEMN has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties by reducing oxidative stress and scavenging free radicals. DMEMN has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMEMN has been shown to possess anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using DMEMN in lab experiments is its low toxicity. DMEMN has been shown to have low cytotoxicity and is well tolerated by cells. DMEMN is also stable under physiological conditions and can be easily synthesized. However, one of the limitations of using DMEMN in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DMEMN. One area of research is the development of DMEMN-based drugs for the treatment of neurodegenerative diseases. DMEMN has been shown to possess neuroprotective properties and may have potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's disease. Another area of research is the investigation of the mechanism of action of DMEMN. Further studies are needed to fully understand how DMEMN modulates various signaling pathways. Finally, the development of new synthesis methods for DMEMN may lead to the discovery of new analogs with improved properties.
合成法
The synthesis of DMEMN involves the reaction of 2-methoxy-6-nitrophenol with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of formaldehyde and hydrochloric acid. The reaction results in the formation of DMEMN as a yellow crystalline solid with a molecular weight of 347.83 g/mol.
科学的研究の応用
DMEMN has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMEMN has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate inflammatory responses. DMEMN has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-20(8-7-13-5-6-16(25-2)17(10-13)26-3)12-14-9-15(21(23)24)19(22)18(11-14)27-4/h5-6,9-11,22H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOFMFCLPKGODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)

![2-(1H-imidazol-2-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6024407.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B6024439.png)
![ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6024445.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6024455.png)
![4-{9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol hydrobromide](/img/structure/B6024460.png)
![3,3,3-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6024466.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6024471.png)
![2,6-diphenyl-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B6024472.png)
![N,N-diethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6024489.png)
![(1H-indol-3-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6024494.png)
![methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6024500.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6024505.png)